Cas no 71467-80-6 (Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate)
![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate structure](https://www.kuujia.com/scimg/cas/71467-80-6x500.png)
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate
- Glycine, N-(4-methyl-2-nitrophenyl)-N-(methylsulfonyl)-, ethyl ester
-
- Inchi: 1S/C12H16N2O6S/c1-4-20-12(15)8-13(21(3,18)19)10-6-5-9(2)7-11(10)14(16)17/h5-7H,4,8H2,1-3H3
- InChI Key: YUUWOUYAKSCDEL-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CN(C1=CC=C(C)C=C1[N+]([O-])=O)S(C)(=O)=O
Experimental Properties
- Density: 1.377±0.06 g/cm3(Predicted)
- Melting Point: 68-70 °C(Solv: ethanol (64-17-5))
- Boiling Point: 474.9±55.0 °C(Predicted)
- pka: -5.93±0.50(Predicted)
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ96661-25g |
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate |
71467-80-6 | 98% | 25g |
$1316.00 | 2024-04-19 | |
A2B Chem LLC | AZ96661-1g |
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate |
71467-80-6 | 98% | 1g |
$142.00 | 2024-04-19 | |
A2B Chem LLC | AZ96661-5g |
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate |
71467-80-6 | 98% | 5g |
$402.00 | 2024-04-19 | |
A2B Chem LLC | AZ96661-10g |
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate |
71467-80-6 | 98% | 10g |
$662.00 | 2024-04-19 |
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate Related Literature
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate (CAS No. 71467-80-6): A Comprehensive Overview
Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate (CAS No. 71467-80-6) is a versatile compound with significant applications in the fields of chemical biology and medicinal chemistry. This compound, often referred to as EMNMA, is a derivative of methanesulfonamide and has gained attention due to its potential therapeutic properties and its role in various biochemical processes.
The molecular structure of Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is characterized by a nitro group, a methyl group, and an ethyl ester moiety, which contribute to its unique chemical and biological properties. The nitro group, in particular, is known for its ability to participate in redox reactions and can influence the compound's reactivity and stability.
Recent research has highlighted the potential of EMNMA in the development of new therapeutic agents. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation.
In addition to its anti-inflammatory effects, EMNMA has also been investigated for its potential as an analgesic agent. Preclinical studies have shown that this compound can reduce pain sensitivity in animal models of chronic pain. The mechanism underlying this effect is thought to involve the modulation of nociceptive pathways, particularly through the inhibition of specific ion channels and receptors involved in pain signaling.
The pharmacokinetic properties of Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate have also been studied extensively. Research has shown that EMNMA has good oral bioavailability and a favorable pharmacokinetic profile, which makes it suitable for further development as a therapeutic agent. The compound is rapidly absorbed from the gastrointestinal tract and has a relatively long half-life, allowing for once-daily dosing regimens.
One of the key challenges in the development of EMNMA as a therapeutic agent is optimizing its chemical stability and solubility. To address these issues, researchers have explored various formulation strategies, including the use of prodrugs and nanotechnology-based delivery systems. These approaches aim to enhance the compound's stability and improve its delivery to target tissues, thereby maximizing its therapeutic efficacy.
The safety profile of Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate has been evaluated in preclinical studies, which have shown that it is generally well-tolerated at therapeutic doses. However, like any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects. Current Phase I clinical trials are underway to evaluate the safety and pharmacokinetics of EMNMA in healthy volunteers.
In conclusion, Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate (CAS No. 71467-80-6) represents a promising compound with potential applications in the treatment of inflammatory conditions and chronic pain. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, EMNMA may emerge as a valuable addition to the arsenal of drugs used to manage these challenging medical conditions.
71467-80-6 (Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate) Related Products
- 1351664-82-8((2E)-3-(thiophen-2-yl)-1-{2-4-(trifluoromethyl)phenylmorpholin-4-yl}prop-2-en-1-one)
- 2172586-48-8({5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2171299-30-0(1-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidine-2-carboxylic acid)
- 114904-65-3(Pyridine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-)
- 2567504-24-7(2-(3-bromo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride)
- 284492-29-1(3-{(tert-butoxy)carbonylamino}-3-(4-chlorothiophen-2-yl)propanoic acid)
- 2757924-42-6(5-Fluoro-4-methylpyridine-2-sulfonamide)
- 1341518-65-7(1-[(3-fluorophenyl)methyl]azetidin-3-ol)
- 1706144-29-7(1-4-(4-methoxybenzenesulfonyl)piperidin-1-yl-3-phenylpropan-1-one)
- 1396805-87-0(3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea)




